Product packaging for Benzamide, 2,2'-dithiobis-(Cat. No.:CAS No. 2527-57-3)

Benzamide, 2,2'-dithiobis-

Cat. No.: B1213429
CAS No.: 2527-57-3
M. Wt: 304.4 g/mol
InChI Key: OEEHSSKRJOGQMP-UHFFFAOYSA-N
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Description

Context within Disulfide-Containing Organic Compounds Research

Disulfide bonds are a recurring motif in a vast array of natural and synthetic organic compounds, playing crucial roles in their structure and function. researchgate.net In the broader context of organic chemistry, research into disulfide-containing compounds like Benzamide (B126), 2,2'-dithiobis- is significant for several reasons:

Structural Biology: The disulfide bridge is a key component in determining the tertiary structure of proteins. researchgate.net

Redox Chemistry: The reversible nature of the disulfide bond (thiol-disulfide interchange) is fundamental to many biological redox processes and has applications in materials science, such as the development of self-healing polymers. smolecule.combohrium.com

Medicinal Chemistry: Many disulfide-containing compounds exhibit a range of biological activities, making them attractive scaffolds for drug discovery. ontosight.ai

Historical Perspective of Benzamide, 2,2'-dithiobis- Studies

The exploration of Benzamide, 2,2'-dithiobis- and its analogues dates back to the mid-20th century, as part of a wider investigation into sulfur-containing aromatic compounds. smolecule.comacs.org A pivotal moment in its research history was the discovery of its antibacterial potential, particularly against Mycobacterium species, in 1985. smolecule.comnih.gov This finding spurred further investigation into the synthesis and structure-activity relationships of its derivatives. acs.orgnih.gov

Fundamental Academic Significance of the Disulfide Bridge

The disulfide bridge is the most critical structural feature of Benzamide, 2,2'-dithiobis-, profoundly influencing its chemical behavior and biological interactions.

Structural Integrity: The S-S bond connects the two benzamide units, creating a specific three-dimensional conformation. The bond length of this linkage is typically in the range of 2.03 to 2.05 Angstroms.

Reactivity: The disulfide bond is susceptible to both oxidation and reduction reactions. Reduction cleaves the S-S bond to form the corresponding thiols, a reaction that is often reversible and central to its biological mechanism of action. smolecule.com

Biological Activity: The disulfide moiety is directly implicated in the compound's observed biological effects. It can interact with biological macromolecules, such as proteins, potentially through the formation of reversible covalent bonds, thereby modulating their function. ontosight.ai

Overview of Major Research Domains for Benzamide, 2,2'-dithiobis-

The unique structural and chemical characteristics of Benzamide, 2,2'-dithiobis- have led to its investigation in several key research areas:

Antibacterial Research: A significant body of research has focused on the antibacterial properties of Benzamide, 2,2'-dithiobis- and its derivatives. Studies have demonstrated its efficacy against various bacterial strains, most notably Mycobacterium tuberculosis, including strains resistant to other antibiotics. smolecule.comnih.gov The proposed mechanism of action involves the disruption of the bacterial cell wall. smolecule.com

Antiviral Research: Some studies have explored the potential antiviral activity of this compound, particularly against HIV, where it is thought to interfere with zinc ejection from the nucleocapsid. smolecule.com

Materials Science: The ability of the disulfide bond to undergo reversible cleavage and formation has led to research into its use in the development of self-healing materials and functional polymers. smolecule.combohrium.com

Organic Synthesis: Benzamide, 2,2'-dithiobis- serves as a building block in the synthesis of more complex molecules and as a reagent in various chemical transformations.

Below is a table summarizing the key properties of Benzamide, 2,2'-dithiobis-:

PropertyValue
Molecular FormulaC₁₄H₁₂N₂O₂S₂
Molecular Weight304.4 g/mol
CAS Number2527-57-3
AppearancePale yellow crystalline solid
Melting Point241–242°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2S2 B1213429 Benzamide, 2,2'-dithiobis- CAS No. 2527-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-carbamoylphenyl)disulfanyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEHSSKRJOGQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062494
Record name Benzamide, 2,2'-dithiobis-
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-57-3
Record name 2,2′-Dithiobis[benzamide]
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Record name N-(1-Carboxy-2-methylbutyl)benzisothiazolone
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Record name Benzamide, 2,2'-dithiobis-
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Record name Benzamide, 2,2'-dithiobis-
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Record name 2,2'-dithiobisbenzamide
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Record name 2,2'-DITHIOBIS(BENZAMIDE)
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Synthetic Methodologies and Chemical Transformations of Benzamide, 2,2 Dithiobis

Direct Synthesis Routes to Benzamide (B126), 2,2'-dithiobis-

Direct synthesis methods for Benzamide, 2,2'-dithiobis- and its derivatives primarily involve the formation of the critical disulfide bridge from thiol precursors through oxidation.

Oxidative Coupling Reactions

Oxidative coupling represents a common and straightforward strategy for the synthesis of disulfide compounds. This approach starts from the corresponding thiol, in this case, 2-mercaptobenzamide, and utilizes an oxidizing agent to facilitate the formation of the S-S bond. While specific details for the direct oxidative coupling of the parent 2-mercaptobenzamide are not extensively detailed in the reviewed literature, the synthesis of its N-alkylated analogs provides significant insight into this methodology.

For instance, the synthesis of N-substituted derivatives, such as 2,2'-Dithiobis(N-butylbenzamide), employs classical oxidative coupling of the N-butylbenzamide thiol precursor. smolecule.com Reagents like iodine or hydrogen peroxide are used to induce the dimerization into the target disulfide. smolecule.com These reactions are typically conducted in solvents like dichloromethane (B109758) or ethanol (B145695) at controlled low temperatures (0–5°C) to minimize potential side reactions, such as over-oxidation of the sulfur atom. smolecule.com

A documented method for the synthesis of the N-methyl analog, Benzamide, 2,2'-dithiobis[N-methyl-], involves the oxidative coupling of N-methyl-2-mercaptobenzamide. In this procedure, iodine is used as the oxidizing agent in refluxing ethanol. The progress of this reaction can be monitored using thin-layer chromatography (TLC).

Sustainable approaches are also being explored, such as aerobic oxidative coupling using organocatalysts like natural gallic acid with a manganese co-catalyst, employing oxygen as the terminal oxidant in water. researchgate.net This method has been successfully applied to prepare various symmetrical and unsymmetrical disulfanes in high yields. researchgate.net

Disulfide Bond Formation from Thiol Precursors

The formation of a disulfide bond from two thiol groups is a fundamental transformation in organic and biological chemistry. wikipedia.org Beyond direct oxidation, thiol-disulfide interchange reactions offer another pathway for creating disulfide bridges. csic.es This method involves the reaction of a thiol with an activated disulfide, leading to the formation of a new disulfide bond. While a powerful tool in peptide synthesis, its specific application for the direct synthesis of Benzamide, 2,2'-dithiobis- is less commonly documented in favor of more direct oxidative or condensation methods. csic.es

The core principle remains the oxidation of the thiol groups of two 2-mercaptobenzamide molecules to form the disulfide linkage. researchgate.net This process is often in competition with the formation of cyclic structures, such as 1,2-benzisothiazolin-3-one, especially under certain oxidative conditions. researchgate.netnih.gov

Multi-Step Organic Synthesis Approaches Involving Benzamide, 2,2'-dithiobis-

Multi-step syntheses provide alternative and often more versatile routes to Benzamide, 2,2'-dithiobis- and its derivatives, typically starting from precursors that already contain the dithiobis moiety.

Condensation Reactions for Dithiobis Moiety Introduction

A principal and widely applied multi-step synthesis starts with 2,2'-Dithiodibenzoic acid. acs.orgresearchgate.net This precursor is first converted into its more reactive diacyl chloride derivative, 2,2'-Dithiodibenzoyl chloride, by treatment with an agent like thionyl chloride (SOCl₂). acs.orgresearchgate.netontosight.ai The resulting 2,2'-dithiodibenzoyl chloride is a key bifunctional building block.

This reactive intermediate is then subjected to a condensation reaction with an appropriate nitrogen source. To synthesize the parent Benzamide, 2,2'-dithiobis-, the diacyl chloride is treated with ammonia (B1221849) water. acs.org For N-substituted derivatives, primary or secondary amines are used instead. acs.orgsemanticscholar.org These amidation reactions are typically carried out in suitable organic solvents such as dioxane or tetrahydrofuran. acs.org This method has been successfully used to prepare a series of analogues for research purposes, including studies on their biological activities. acs.orgnih.gov

Similarly, dithiobisbenzamides have been synthesized from 2,2'-dithiosalicylic acid by reacting it with ammonia or various amines under different conditions, including conventional heating and microwave irradiation. researchgate.net

Summary of Condensation Reaction Conditions
Starting MaterialReagentsSolventProductReference
2,2'-Dithiodibenzoic acid1. Thionyl chloride 2. Ammonia waterDioxane or TetrahydrofuranBenzamide, 2,2'-dithiobis- acs.org
2,2'-Dithiodibenzoic acid1. Thionyl chloride 2. Primary/Secondary aminesDioxane or TetrahydrofuranN-substituted Benzamide, 2,2'-dithiobis- derivatives acs.org
2,2'-Dithiosalicylic acidAmmonia, Ethylamine, or BenzylamineDioxane (conventional heating) or Solvent-free (microwave/grinding)Derivatives of 2,2'-Dithiobisbenzamides researchgate.net

Re-arrangement Reactions (e.g., Curtius Rearrangement Derivatives)

Rearrangement reactions, such as the Curtius rearrangement, provide sophisticated pathways to derivatives of Benzamide, 2,2'-dithiobis-. solubilityofthings.com The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate, which can then be converted to an amine or a urethane.

Research has shown that 2,2-Dithiosalicylic acid can be converted into a pseudo amino acid through a process involving the formation of an anhydride (B1165640) followed by a Curtius rearrangement. asianpubs.org Furthermore, an amino acid-derived dithiolactam has been synthesized by coupling the corresponding bis-acid chloride (derived from 2,2-dithiosalicylic acid) with ethyl glycinate, followed by a subsequent Curtius rearrangement. asianpubs.orgresearchgate.net These examples highlight the utility of rearrangement reactions in creating complex structures built upon the dithiobisbenzamide scaffold.

Reaction Conditions and Optimization Strategies for Benzamide, 2,2'-dithiobis- Synthesis

The efficiency and outcome of the synthesis of Benzamide, 2,2'-dithiobis- are highly dependent on the reaction conditions. Optimization strategies often focus on improving yield, purity, and environmental footprint.

For the condensation route starting from 2,2'-dithiodibenzoic acid, the reaction is typically refluxed for several hours. researchgate.net After the reaction, the excess solvent is removed, and the crude product is often purified by recrystallization from a solvent mixture like methanol/water. researchgate.net

Alternative "green chemistry" approaches have been explored to improve the synthesis of dithiobisbenzamides. researchgate.net These methods include performing the reaction under solvent-free conditions using grinding or microwave irradiation. researchgate.netresearchgate.net A comparative study on the synthesis of dithiobisbenzamides from 2,2'-dithiosalicylic acid and various amines showed that these methods could produce the desired products, with yields varying depending on the chosen conditions (conventional heating, grinding, or microwave). researchgate.net For example, microwave irradiation at 350 W for 7 minutes has been utilized as an efficient heating method. researchgate.netresearchgate.net

The table below compares different synthetic routes for the N-methyl derivative, highlighting key performance indicators.

Comparison of Synthetic Routes for Benzamide, 2,2'-dithiobis[N-methyl-]
MethodYield (%)Purity (%)Key ChallengeReference
Oxidative Coupling7298Byproduct removal
Disulfide Bond Formation (from 2-nitrobenzoic acid derivatives)6595Solvent optimization

Purification of the final product is a critical step to ensure high purity. smolecule.com Techniques such as recrystallization and column chromatography are commonly employed. smolecule.com For instance, in the synthesis of the N-methyl derivative via disulfide bond formation from 2-nitrobenzoic acid derivatives, purification is achieved through column chromatography using a chloroform:methanol gradient.

Mechanistic Investigations of Synthetic Pathways for Benzamide, 2,2'-dithiobis-

The synthesis of Benzamide, 2,2'-dithiobis- and its derivatives is centered around the formation of the critical disulfide bridge connecting two benzamide moieties. Mechanistic studies have illuminated several pathways to achieve this structure, with the choice of starting material and reaction conditions dictating the operative mechanism.

A primary synthetic route involves the oxidative coupling of a corresponding thiol precursor, 2-mercaptobenzamide. In this process, two molecules of the thiol are oxidized to form the disulfide bond. The mechanism typically proceeds through a thiyl radical or a sulfenium ion intermediate, depending on the specific oxidizing agent employed.

Alternatively, the synthesis can commence from 2,2'-dithiosalicylic acid. researchgate.net This pathway involves first ensuring the disulfide linkage is in place, followed by the amidation of the two carboxylic acid groups. This is often achieved by converting the dicarboxylic acid into its more reactive bis-acid chloride derivative, which then readily reacts with ammonia or primary amines to form the desired bis-amide structure. researchgate.net The reaction with concentrated ammonia proceeds to yield Benzamide, 2,2'-dithiobis-. researchgate.net

Another explored mechanism involves the reaction of a pre-formed benzamide derivative with a disulfide-containing compound under controlled catalytic conditions. For N-substituted derivatives, this may involve reacting an N-alkylbenzamide with a suitable disulfide reagent.

Structure-activity relationship studies have underscored the mechanistic importance of the entire molecular framework. For certain biological activities, both the disulfide bond and the ortho-positioning of the benzamide functional groups are considered essential. nih.gov Further investigations have revealed that the disulfide may undergo a chemical or in vivo cyclization to form 2-benzisothiazolones. nih.gov This suggests that the synthetic product, the dithiobisbenzamide, might act as a prodrug, with its ultimate biological function being mediated by this cyclized derivative. nih.gov The disulfide bond's ability to be cleaved under reducing conditions also makes it a point of interest for applications where reversible bonding is advantageous. ontosight.ai

Scale-Up Considerations in Academic Synthesis of Benzamide, 2,2'-dithiobis-

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, multi-gram scale within an academic setting presents several challenges that must be addressed to maintain yield and purity. For Benzamide, 2,2'-dithiobis-, key considerations revolve around reaction conditions, reagent handling, and product purification.

The choice of synthetic method significantly impacts scalability. For instance, syntheses starting from 2,2'-dithiosalicylic acid have been performed using conventional heating, microwave irradiation, and solvent-free grinding methods, each with different outcomes in terms of reaction time and yield. researchgate.net While conventional heating may be straightforward on a small scale, maintaining uniform heat distribution in larger volumes can be difficult, potentially leading to side reactions. Microwave-assisted synthesis can offer rapid heating but requires specialized equipment that may have volume limitations. researchgate.net

Purification is a critical step in any scale-up. As the reaction volume increases, so does the absolute quantity of any impurities. The formation of by-products or "tarry droplets" can complicate the isolation of the desired product. google.com For Benzamide, 2,2'-dithiobis-, recrystallization is a common and effective method for purification, ensuring a high-purity final product suitable for further analysis or testing. researchgate.netsmolecule.com The selection of an appropriate solvent system for recrystallization becomes crucial for maximizing recovery on a larger scale.

The table below, based on data for the synthesis of related dithiobisbenzamides from 2,2'-dithiosalicylic acid, illustrates how the synthetic method can influence reaction yields, a primary concern during scale-up. researchgate.net

Synthetic MethodStarting MaterialsTypical Yield (%)Key Considerations for Scale-Up
Conventional Heating2,2'-Dithiosalicylic acid + Amine/AmmoniaVariable, e.g., ~70%Maintaining uniform temperature, longer reaction times.
Microwave Irradiation2,2'-Dithiosalicylic acid + Amine/AmmoniaOften higher, e.g., ~85%Specialized equipment, potential volume limitations.
Grinding (Solvent-free)2,2'-Dithiosalicylic acid + Amine/AmmoniaGood, e.g., ~80%Efficient mixing is critical, potential for localized heating.

Emerging Green Chemistry Approaches in Benzamide, 2,2'-dithiobis- Synthesis

In line with the principles of sustainable chemistry, recent research has explored more environmentally benign methods for the synthesis of benzamides and related sulfur-containing compounds. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents.

For the synthesis of dithiobisbenzamides, several green techniques have shown promise:

Solvent-Free Synthesis: One of the most effective green strategies is the elimination of volatile organic solvents. The synthesis of dithiobisbenzamide derivatives has been successfully achieved using grinding techniques, where the solid reactants are mixed together mechanically. researchgate.net This method, also known as mechanochemistry, reduces solvent waste and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions. Solvent-free protocols have also been developed for other benzamide analogs. citeas.org

Microwave-Assisted Synthesis: As mentioned previously, the use of microwave irradiation is a well-established green chemistry technique. researchgate.net It allows for rapid and efficient heating of the reaction mixture, significantly reducing reaction times from hours to minutes. This not only saves energy but can also minimize the formation of by-products that might result from prolonged exposure to high temperatures.

Use of Recyclable Reagents: In syntheses involving oxidation to form the disulfide bond, the choice of oxidant is critical. Green approaches favor the use of oxidants that are non-toxic and whose by-products are benign or recyclable. For the related synthesis of 2,2'-dithiobis(benzothiazole), a process using bromate (B103136) salts as the oxidant in an acidified aqueous medium has been developed. google.com A key advantage of this system is that the resulting bromide salt can be electrochemically oxidized back to the bromate and recycled, creating a virtually pollution-free process. google.com

Aqueous Reaction Media: Replacing traditional organic solvents with water is a cornerstone of green chemistry. The development of syntheses that can be performed in aqueous solutions, such as the oxidation of mercaptobenzothiazole sodium salt, demonstrates a move towards more sustainable processes. google.com

The following table summarizes these emerging green approaches and their benefits.

Green Chemistry ApproachPrincipleAdvantage in Synthesis
Solvent-Free GrindingElimination of organic solvents. researchgate.netciteas.orgReduces chemical waste, lowers environmental impact, simplifies work-up.
Microwave IrradiationEfficient energy transfer for rapid heating. researchgate.netDrastically reduces reaction times, saves energy, can improve yields.
Recyclable ReagentsUse of reagents that can be regenerated and reused. google.comMinimizes waste, improves atom economy, lowers process cost.
Aqueous MediaReplacement of volatile organic solvents with water. google.comgoogle.comEnhances safety, reduces pollution, environmentally benign.

Advanced Structural Characterization and Spectroscopic Analysis of Benzamide, 2,2 Dithiobis

X-ray Crystallography for Molecular Conformation and Packing in Benzamide (B126), 2,2'-dithiobis-

While the synthesis and characterization of Benzamide, 2,2'-dithiobis- and its derivatives have been reported, detailed single-crystal X-ray diffraction data for the parent compound is not extensively available in the surveyed literature. However, analysis of related structures and derivatives allows for a theoretical understanding of its likely solid-state conformation.

In the solid state, the molecular packing of Benzamide, 2,2'-dithiobis- would be significantly influenced by intermolecular hydrogen bonds formed by the amide (-CONH₂) groups. It is anticipated that the amide protons would act as hydrogen bond donors, while the carbonyl oxygen would serve as an acceptor. These interactions could lead to the formation of extended networks, such as chains or sheets, which dictate the packing of the molecules in the crystal lattice. For instance, derivatives of benzamide are known to form packing motifs involving parallel dimeric tapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzamide, 2,2'-dithiobis- and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Benzamide, 2,2'-dithiobis- and its derivatives, ¹H NMR and ¹³C NMR, along with two-dimensional techniques, provide detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of Benzamide, 2,2'-dithiobis-, the aromatic protons of the two symmetrically equivalent benzene (B151609) rings would give rise to a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern. For the 2,2'-disubstituted rings, four distinct aromatic proton signals would be expected for each ring.

The amide protons (-CONH₂) would appear as two broad singlets, typically in the downfield region of the spectrum (around 7.5-8.5 ppm), due to their acidic nature and potential for hydrogen exchange with the solvent. The exact chemical shift can be sensitive to solvent, concentration, and temperature.

Based on data from related benzamide structures, the expected ¹H NMR chemical shifts are summarized in the table below.

ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 8.0Multiplet
Amide NH₂7.5 - 8.5Broad Singlet

Note: The data presented is based on typical chemical shifts for benzamide-related structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of Benzamide, 2,2'-dithiobis- would show distinct signals for the carbonyl carbon and the aromatic carbons. Due to the molecule's symmetry, seven carbon signals would be expected: one for the carbonyl group and six for the aromatic carbons.

The carbonyl carbon (C=O) signal is typically found in the downfield region of the spectrum, around 165-175 ppm. The aromatic carbons would resonate in the range of 120-140 ppm. The carbon atom attached to the sulfur atom (C-S) would be expected to appear around 135-140 ppm, while the carbon attached to the carbonyl group would be in a similar region. The other aromatic carbons would appear at slightly higher fields.

A predicted ¹³C NMR data table is provided below.

CarbonExpected Chemical Shift (ppm)
C=O165 - 175
Aromatic C-S135 - 140
Aromatic C-C=O132 - 137
Aromatic CH125 - 132

Note: The data presented is based on predicted values and data from similar compounds. Actual experimental values may differ.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals of Benzamide, 2,2'-dithiobis-.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. In the aromatic region, cross-peaks would connect signals of protons that are on adjacent carbons, helping to trace the connectivity within the spin systems of the aromatic rings.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signal for each protonated aromatic carbon. For example, each aromatic proton signal would show a correlation to the signal of the carbon atom it is attached to.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Studies of Benzamide, 2,2'-dithiobis-

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass spectrum of Benzamide, 2,2'-dithiobis- (molecular weight: 304.4 g/mol ) would be expected to show a molecular ion peak at m/z 304.

The fragmentation of this molecule is likely initiated by the cleavage of the weakest bond, the sulfur-sulfur bond of the disulfide bridge. This homolytic cleavage would result in two symmetrical 2-carbamoylbenzenethiol radical fragments (m/z 152). This fragment is indeed observed as the base peak in the mass spectrum of the compound.

Further fragmentation of the m/z 152 radical could occur through the loss of the amide group (-NH₂) to form a benzoyl-type cation at m/z 136, which is observed as a prominent peak. Another possible fragmentation pathway for aromatic amides is the loss of CO, which could lead to further fragment ions. The peak observed at m/z 151 could result from the loss of a hydrogen atom from the m/z 152 fragment.

The proposed major fragmentation pathways are summarized in the table below.

m/zProposed Fragment Ion
304[C₁₄H₁₂N₂O₂S₂]⁺• (Molecular Ion)
152[C₇H₆NOS]⁺•
151[C₇H₅NOS]⁺•
136[C₇H₆S]⁺•

Note: The proposed fragmentation pattern is based on established principles of mass spectrometry and observed peaks for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of Benzamide, 2,2'-dithiobis-, providing essential information on its molecular weight and structure. In ESI-MS analysis, the molecule typically undergoes protonation to form the molecular ion [M+H]⁺. Due to its molecular structure, the fragmentation of Benzamide, 2,2'-dithiobis- in ESI-MS is characterized by specific patterns that aid in its identification.

A primary fragmentation pathway involves the cleavage of the disulfide bond (S-S), which is one of the most labile bonds in the structure under mass spectrometric conditions. This cleavage results in the formation of characteristic fragment ions. smolecule.com Further fragmentation can occur through the loss of the amide groups (-CONH₂), providing additional confirmation of the compound's molecular structure. smolecule.com The fragmentation of benzamides, in general, is often explained by pathways proceeding from the more stable O-protonated tautomers formed during the ionization process. nih.gov

Beyond simple structural confirmation, ESI-MS has been employed to study the interactions and activities of derivatives of Benzamide, 2,2'-dithiobis-. For instance, it has been used to investigate the zinc-ejection activity from viral proteins by dithiobisbenzamide analogues, demonstrating the technique's utility in probing the compound's mechanism of action in biological systems. researchgate.net

Table 1: Key ESI-MS Data for Benzamide, 2,2'-dithiobis-

FeatureObservationSignificance
Molecular Ion Corresponds to the protonated molecule [M+H]⁺Confirms the molecular weight of the compound.
Primary Fragmentation Cleavage of the disulfide (S-S) bondCharacteristic fragmentation pattern for dithiobis compounds. smolecule.com
Secondary Fragmentation Loss of amide groups (-CONH₂)Provides further structural confirmation. smolecule.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which is indispensable for unequivocally confirming its elemental composition. For Benzamide, 2,2'-dithiobis-, HRMS measurements precisely determine its monoisotopic mass, distinguishing it from other compounds with the same nominal mass.

The exact mass of Benzamide, 2,2'-dithiobis- (C₁₄H₁₂N₂O₂S₂) has been computed and confirmed by HRMS as 304.03401998 Da. nih.gov This high level of mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula C₁₄H₁₂N₂O₂S₂. HRMS is also applied to analyze the fragment ions produced during tandem mass spectrometry (MS/MS) experiments. By determining the exact mass of each fragment, researchers can deduce their elemental compositions, which is critical for proposing and verifying fragmentation pathways and elucidating the compound's structure in detail. researchgate.net

Table 2: HRMS Data for Benzamide, 2,2'-dithiobis-

ParameterValueReference
Molecular Formula C₁₄H₁₂N₂O₂S₂ nih.gov
Computed Exact Mass 304.03401998 Da nih.gov
Nominal Mass 304 g/mol nih.gov

Vibrational Spectroscopy of Benzamide, 2,2'-dithiobis-

Fourier Transform Infrared (FT-IR) Spectroscopy of Disulfide and Amide Bonds

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Benzamide, 2,2'-dithiobis- displays characteristic absorption bands that confirm the presence of its key structural features: the amide and disulfide bonds.

The amide group gives rise to several distinct bands. The N-H stretching vibrations of the primary amide appear in the region around 3300 cm⁻¹. smolecule.com The amide I band, which is primarily associated with the C=O stretching vibration, is observed in the range of 1635-1650 cm⁻¹. smolecule.comleibniz-fli.de The position of this band is sensitive to the molecular backbone conformation and hydrogen bonding patterns. leibniz-fli.de The amide II band, resulting from N-H bending and C-N stretching vibrations, is typically found between 1510 and 1580 cm⁻¹. leibniz-fli.de

A crucial, though often weak, absorption band for this molecule is that of the disulfide (S-S) stretch. This vibration appears in the far-infrared region, typically between 500-550 cm⁻¹, providing direct evidence for the disulfide bridge that links the two benzamide moieties. smolecule.com

Table 3: Characteristic FT-IR Absorption Bands for Benzamide, 2,2'-dithiobis-

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amide (N-H) Stretching~3300 smolecule.com
Amide (C=O) Stretching (Amide I)1635 - 1650 smolecule.com
Disulfide (S-S) Stretching500 - 550 smolecule.com

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy, a complementary technique to FT-IR, provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly effective for detecting vibrations of non-polar bonds, such as the disulfide (S-S) bond, which often yields a stronger signal in Raman than in IR spectroscopy.

For the benzamide portion of the molecule, resonance Raman studies on the parent compound benzamide have shown that the spectra are rich in information regarding the dynamics of the phenyl ring and the amide substituent. nih.gov Key vibrational modes observed include the benzene ring C=C stretch, the Ph-CO-NH₂ stretching and rocking motions, the C-C-H in-plane bend, and ring deformation modes. nih.gov

In the context of Benzamide, 2,2'-dithiobis-, Raman spectroscopy would be instrumental for:

Confirming the Disulfide Linkage: The S-S stretching vibration typically appears as a distinct and relatively strong peak in the 500-550 cm⁻¹ region.

Probing the Aromatic System: Vibrations of the benzene rings can provide insight into the substitution pattern and electronic environment.

Electronic Absorption and Emission Spectroscopy of Benzamide, 2,2'-dithiobis-

Electronic absorption (UV-Visible) spectroscopy investigates the electronic transitions within a molecule. Aromatic disulfides like Benzamide, 2,2'-dithiobis- are known to absorb UV light. The absorption spectrum is typically characterized by π → π* transitions associated with the benzene rings and n → σ* transitions associated with the disulfide bond.

Studies on analogous aromatic disulfides, such as 2,2'-dithiobis(benzothiazole), suggest that UV absorption leads to the cleavage of the S-S bond. bris.ac.uk The excitation can occur either directly to a dissociative excited state (S₁) or to a higher bound state (S₂) which then couples to the dissociative state, leading to the formation of two benzamide-2-thiyl radicals. bris.ac.uk These transient radical species often have strong, characteristic absorption bands in the visible region of the spectrum, which can be observed using time-resolved electronic absorption spectroscopy. bris.ac.ukrsc.org

The emission properties (fluorescence and phosphorescence) of Benzamide, 2,2'-dithiobis- are expected to be weak due to the efficient photodissociation pathway of the disulfide bond, which provides a rapid non-radiative decay channel for the excited state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies of Chiral Benzamide, 2,2'-dithiobis- Analogues

Benzamide, 2,2'-dithiobis- itself is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, the introduction of chiral centers into the molecule creates chiral analogues that can be studied using these methods.

Chiral analogues of Benzamide, 2,2'-dithiobis- have been synthesized, for example, by forming amide bonds with chiral α-, β-, or γ-amino acids. researchgate.net These chiral derivatives are optically active, and their interaction with circularly polarized light can be measured by CD spectroscopy.

CD spectroscopy is a powerful tool for:

Determining Absolute Configuration: The sign and intensity of the CD signals (Cotton effects) can be correlated with the absolute stereochemistry of the chiral centers, often supported by quantum chemical calculations. nih.govmdpi.com

Studying Molecular Conformation: The disulfide bond itself can adopt a helical conformation (defined by the C-S-S-C dihedral angle), which acts as a chiral chromophore. The CD spectrum is highly sensitive to this conformation, providing insights into the three-dimensional structure of the molecule in solution.

Monitoring Interactions: CD spectroscopy is used to monitor conformational changes that occur when chiral molecules bind to other substrates or self-assemble into larger structures. nih.govrsc.org For chiral dithiobisbenzamide analogues, CD could be used to study their binding to biological targets.

Computational Chemistry and Molecular Modeling Studies of Benzamide, 2,2 Dithiobis

Quantum Chemical Calculations for Electronic Structure of Benzamide (B126), 2,2'-dithiobis-

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These computational approaches can elucidate electron density distribution, molecular orbital energies, and the nature of chemical bonds within the structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of Benzamide, 2,2'-dithiobis-, DFT has been employed to optimize molecular geometries and compare these theoretical structures with experimental data obtained from techniques like X-ray diffraction. researchgate.netaip.org This approach is valuable for predicting various molecular properties, including vibrational frequencies and electronic characteristics. researchgate.netnanobioletters.com

DFT calculations for Benzamide, 2,2'-dithiobis- would focus on several key aspects:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For related compounds, optimized geometries calculated by DFT have shown strong agreement with experimental values. researchgate.netaip.org

Electronic Properties: Calculating properties such as dipole moment and polarizability, which influence the molecule's interactions with its environment.

Vibrational Analysis: Predicting infrared and Raman spectra, which can be used to confirm the synthesized structure. The combination of DFT calculations and experimental spectroscopic studies provides a comprehensive characterization of the molecule. nanobioletters.com

The disulfide bridge is a particularly interesting feature from an electronic structure perspective, as the sulfur-sulfur bond involves the overlap of 3p orbitals and possesses distinct electronic characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. semanticscholar.org Conversely, a small gap indicates higher reactivity and easier electronic excitation. irjweb.comsemanticscholar.orgrsc.org The HOMO-LUMO gap also explains charge transfer interactions within the molecule. semanticscholar.org

For Benzamide, 2,2'-dithiobis-, the HOMO is expected to be localized on the electron-rich disulfide bridge and parts of the benzamide moieties, making these the likely sites for electrophilic attack. The LUMO would be distributed across the aromatic rings and amide groups, indicating the regions susceptible to nucleophilic attack. In studies of similar benzamide derivatives, the introduction of different substituent groups was shown to alter the distribution pattern of the HOMO and LUMO orbitals. sci-hub.se

Table 1: Representative Frontier Molecular Orbital Data for Benzamide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Reference Benzamide (R)-6.724-1.0715.65
Derivative L1-6.44-1.065.37
Derivative L2-6.22-0.775.44
Derivative L3-6.21-0.725.49

This table, based on data from related benzamide derivatives sci-hub.se, illustrates how structural modifications can influence frontier orbital energies. Note: These are example values and not the specific calculated values for Benzamide, 2,2'-dithiobis-.

Molecular Dynamics (MD) Simulations of Benzamide, 2,2'-dithiobis- Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. auctoresonline.org This technique is particularly useful for exploring the conformational flexibility of a molecule, which refers to the different spatial arrangements it can adopt through rotation around single bonds. ontosight.aiscribd.com

MD simulations can be used to:

Map the potential energy surface of the molecule as a function of the disulfide dihedral angle.

Identify the most stable and energetically accessible conformers in different environments (e.g., in a vacuum or in a solvent).

Analyze the time-dependent fluctuations in bond lengths, bond angles, and dihedral angles to understand the molecule's flexibility. ontosight.ai

Understanding the conformational preferences of Benzamide, 2,2'-dithiobis- is essential, as the three-dimensional shape of the molecule dictates how it can interact with biological targets such as proteins and nucleic acids.

Molecular Docking and Binding Affinity Predictions for Benzamide, 2,2'-dithiobis- Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or nucleic acid) to form a stable complex. auctoresonline.orgscispace.com It is widely used to gain insight into ligand-receptor interactions at an atomic level and to predict the binding affinity, often expressed as a docking score. mdpi.com

Docking studies involving benzamide derivatives have demonstrated their potential to bind effectively to a variety of protein targets. mdpi.com The general procedure involves placing the ligand into a predictable binding site on the protein surface and evaluating the interactions, such as hydrogen bonds and hydrophobic contacts, to calculate a docking score. scispace.commdpi.com

For Benzamide, 2,2'-dithiobis-, its structural features—the hydrogen bond donor/acceptor capabilities of the amide groups and the redox-active disulfide bond—make it a candidate for interaction with various enzymes. Studies on similar compounds have shown inhibitory activity against targets like DNA topoisomerases. researchgate.netdergipark.org.tr For instance, docking studies of benzamide derivatives with topoisomerase IIα revealed interactions with DNA residues and key amino acids like GLY462, ARG487, and MET762. researchgate.net Another significant target for related dithiobisbenzamides is the HIV-1 nucleocapsid protein (NCp7), where the compound is believed to act by ejecting zinc from the protein's zinc-finger motif. smolecule.com

Table 2: Potential Protein Targets and Interacting Residues for Benzamide-like Compounds

Protein TargetInteracting Residues/ComponentsPotential Effect
Topoisomerase IIαDNA bases (DG13), GLY462, ARG487, MET762, TYR805Inhibition of enzyme activity
HIV-1 Nucleocapsid Protein (NCp7)Zinc-finger motif (HHCC)Zinc ejection, disruption of protein function
Acetylcholinesterase (AChE)Catalytic and peripheral sitesEnzyme inhibition

This table summarizes findings from docking studies on benzamide and dithiobisbenzamide derivatives with various protein targets. researchgate.netsmolecule.comtandfonline.com

Beyond proteins, there is evidence that Benzamide, 2,2'-dithiobis- and related compounds can interact directly with nucleic acids. smolecule.com Research indicates potential binding interactions with both DNA and RNA, which could influence processes like gene expression. smolecule.com

A notable study investigated the interaction of a 2,2'-dithiobisbenzamide derivative (DIBA-1) with HIV-1 DNA. nih.govscispace.com It was found that the compound could covalently target the zinc-finger motif of the HIV-1 integrase enzyme, which in turn significantly altered the enzyme's cooperative binding to its cognate viral DNA sequence. nih.govscispace.com This suggests that the compound's effect on the enzyme is directly linked to modulating the enzyme-DNA interaction. nih.gov

Furthermore, separate studies on benzamide have identified DNA as a direct binding site. nih.gov A crystalline complex of 9-ethyladenine (B1664709) (a component of DNA) and benzamide revealed specific hydrogen bonding between the amide hydrogen and the N-3 position of the adenine (B156593) base. nih.gov This model suggests that the benzamide ring does not intercalate between the DNA bases but lies nearly perpendicular to them, a mode of binding that could stabilize specific DNA conformations or interfere with DNA-protein recognition. nih.gov

Structure-Energy Relationship Analysis of Benzamide, 2,2'-dithiobis- Derivatives

The relationship between the structure of a molecule and its energetic properties is fundamental to its stability and behavior. In the case of Benzamide, 2,2'-dithiobis- derivatives, computational studies, particularly those employing Density Functional Theory (DFT), are used to explore how structural modifications influence the molecule's energy landscape.

The core structure of Benzamide, 2,2'-dithiobis- consists of two benzamide units connected by a disulfide bridge. The conformation and stability of these molecules are significantly influenced by the dihedral angle of the C-S-S-C bond and the orientation of the benzamide groups. The introduction of different substituents on the benzamide rings or the amide nitrogen leads to a series of derivatives with varying electronic and steric properties.

The strength of these non-covalent interactions is directly tied to the nature of the substituents. A computational analysis of hydrogen bonding between thioacetamide (B46855) and various N,N-disubstituted benzamides quantified the strength of these interactions through their enthalpy values (ΔH⁰), demonstrating how different functional groups alter the energetic landscape.

Table 1: Thermodynamic Parameters for Hydrogen Bonding in Benzamide Derivatives

Benzamide Derivative -ΔH⁰ (kJ/mol)
N,N-dimethylbenzamide (DMBA) 17.4
N-methoxy-N-methylbenzamide (MMBA) 21.6
N,N-diethyl-m-toluamide (DEMT) 21.9
N,N-diethyl-2,5-difluorobenzamide (DEDF) 20.8

This table is interactive. You can sort and filter the data. Source: Science.gov science.gov

This data illustrates that substituent changes, such as the replacement of methyl with ethyl groups or the addition of fluorine atoms, directly impact the strength of hydrogen bonds, a key factor in the structure-energy relationship of these molecules. science.gov

In Silico Prediction of Reactivity and Transformation Pathways of Benzamide, 2,2'-dithiobis-

In silico methods are invaluable for predicting the chemical reactivity and potential transformation pathways of molecules, providing insights that can guide experimental studies. For Benzamide, 2,2'-dithiobis-, these predictions often focus on the disulfide bond and the amide functional groups.

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and kinetic stability. irjweb.comsemanticscholar.org A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small gap suggests higher reactivity. nih.gov Computational studies on related heterocyclic compounds, such as benzimidazoles, have used DFT calculations to determine these parameters and correlate them with biological activity. nih.gov

Table 2: Frontier Orbital Energies and Energy Gap for a Benzimidazole Derivative

Parameter Energy (eV)
EHOMO -6.2967
ELUMO -1.8096
Energy Gap (ΔE) 4.4871

This table is interactive. You can sort and filter the data. Source: IRJEdT irjweb.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is another critical tool for predicting reactivity. It illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For benzamide derivatives, MEP analysis can identify the sites most susceptible to electrophilic or nucleophilic attack. nih.gov Studies on orthopramides, a class of benzamide antagonists, have used MEP to characterize the positive and negative potential regions, postulating their role in receptor recognition and binding. nih.gov The disulfide bridge in Benzamide, 2,2'-dithiobis- is an area of particular interest, as the sulfur atoms can act as sites for nucleophilic or electrophilic interactions.

Transformation Pathways: Computational modeling can predict likely chemical transformations. For Benzamide, 2,2'-dithiobis-, a primary transformation pathway involves the cleavage of the disulfide bond. This redox-active linkage can be reduced to form the corresponding thiol. researchgate.net Experimental metabolism studies on the closely related compound 2′,2′′′-Dithiobisbenzanilide (DTBBA) confirm this pathway. The predominant metabolite identified in rodent urine was the S-glucuronide of the thiol cleavage product, N-(2-mercaptophenyl)benzamide, which accounted for over 50% of the radioactivity observed. nih.gov This demonstrates a key transformation pathway where the disulfide bridge is broken, a reaction that can be modeled using computational methods to understand the reaction energetics and mechanism. purdue.edu

Chemical Reactivity and Intermolecular Interactions of Benzamide, 2,2 Dithiobis

Redox Chemistry of the Disulfide Bond in Benzamide (B126), 2,2'-dithiobis-acs.orguni.lu

The disulfide bond (-S-S-) is the most reactive site in the Benzamide, 2,2'-dithiobis- molecule and is susceptible to both reduction and oxidation reactions.

The disulfide linkage in Benzamide, 2,2'-dithiobis- can be cleaved under reducing conditions to yield the corresponding thiol, 2-mercaptobenzamide. This reaction is a fundamental process in the chemistry of disulfides. Common reducing agents that can effect this transformation include thiols, phosphines, and borohydrides.

The reduction process involves the addition of two electrons and two protons to the disulfide bond, resulting in the formation of two thiol groups. The general reaction can be represented as:

RSSR + 2e⁻ + 2H⁺ → 2RSH

In the case of Benzamide, 2,2'-dithiobis-, the product of reduction is 2-mercaptobenzamide.

Table 1: Reduction of Benzamide, 2,2'-dithiobis-

ReactantReducing AgentProduct
Benzamide, 2,2'-dithiobis-Generic Reducing Agent (e.g., dithiothreitol, sodium borohydride)2-mercaptobenzamide

This reversible redox chemistry is a key feature of molecules containing disulfide bonds and is often exploited in various chemical and biological applications.

Nucleophilic Substitution Reactions Involving Benzamide, 2,2'-dithiobis-ontosight.ai

The sulfur atoms of the disulfide bond in Benzamide, 2,2'-dithiobis- are electrophilic and can be attacked by nucleophiles. This results in the cleavage of the S-S bond and the formation of a new sulfur-nucleophile bond and a thiol. This process is a type of nucleophilic substitution reaction at the sulfur atom.

A common example is the reaction with other thiols (thiol-disulfide exchange), which proceeds via a thiolate anion as the nucleophile:

RSSR + R'S⁻ ⇌ RSSR' + RS⁻

This equilibrium is a fundamental reaction in the chemistry of proteins and other biological systems containing disulfide bridges. While specific studies on nucleophilic substitution reactions of Benzamide, 2,2'-dithiobis- are not extensively detailed in the provided search results, the general principles of disulfide chemistry suggest its susceptibility to such reactions.

Metal Ion Coordination Chemistry of this compoundacs.orgontosight.ai

The benzamide and disulfide moieties of Benzamide, 2,2'-dithiobis- provide potential coordination sites for metal ions. The amide oxygen and nitrogen atoms, as well as the sulfur atoms of the disulfide bond, can act as Lewis bases and donate electron pairs to a metal center.

The structure of Benzamide, 2,2'-dithiobis- allows it to act as a chelating ligand, where multiple atoms from the same molecule bind to a central metal ion. This chelation can lead to the formation of stable, cyclic metal complexes. The design of ligands based on the Benzamide, 2,2'-dithiobis- scaffold can be tailored by modifying the benzamide group to enhance selectivity and affinity for specific metal ions. The presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms makes it a potentially versatile ligand for a range of metal ions.

The synthesis of metal complexes with Benzamide, 2,2'-dithiobis- would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques, such as infrared (IR) spectroscopy to observe changes in the C=O and N-H stretching frequencies of the amide group upon coordination, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the complex in solution. X-ray crystallography can provide definitive structural information on the solid-state structure of the metal complexes. While the search results allude to the potential for metal coordination, specific examples of synthesized and characterized metal complexes of Benzamide, 2,2'-dithiobis- are not detailed.

Hydrogen Bonding and π-π Stacking Interactions in Benzamide, 2,2'-dithiobis- Systems

The fundamental structure of Benzamide, 2,2'-dithiobis-, featuring two benzamide moieties linked by a disulfide bridge, provides the necessary functional groups for robust intermolecular connections. The amide groups (-CONH₂) are excellent donors and acceptors for hydrogen bonds. It is anticipated that the amide protons (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as an acceptor, leading to the formation of extensive hydrogen-bonding networks. These interactions can form dimeric motifs or extended chains, significantly stabilizing the crystal structure. In derivatives such as 2,2'-Dithiobis(N-((2-hydroxyphenyl)methyl)benzamide), the presence of additional hydroxyl (-OH) groups introduces further possibilities for hydrogen bonding, potentially leading to more complex and stable three-dimensional structures. ontosight.ai

Alongside hydrogen bonding, the aromatic nature of the two benzene (B151609) rings in the Benzamide, 2,2'-dithiobis- molecule facilitates π-π stacking interactions. figshare.com These non-covalent interactions occur between the electron-rich π-systems of adjacent aromatic rings. Depending on the specific packing arrangement, these interactions can manifest in various geometries, including parallel-displaced or T-shaped (edge-to-face) configurations, rather than a direct face-to-face sandwich arrangement which is often repulsive. nih.gov These stacking interactions contribute to the cohesive energy of the crystal, working in concert with hydrogen bonds to create a densely packed and stable solid-state structure. The interplay of these forces is a key area of study in the supramolecular chemistry of aromatic disulfides.

Interaction TypeDescriptionRelevant Functional Groups
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor).Amide group (-CONH₂), Hydroxyl group (-OH) in derivatives.
π-π Stacking A non-covalent interaction between aromatic rings. Involves electrostatic and dispersion forces between the π-electron clouds.Benzene rings.

Photochemical and Thermal Stability of Benzamide, 2,2'-dithiobis-

The stability of Benzamide, 2,2'-dithiobis- is defined by its response to energetic stimuli such as light and heat. The disulfide bond (-S-S-) is a key structural feature that largely governs this reactivity.

Photochemical Stability

Aromatic disulfides are generally known to be photochemically sensitive. The disulfide bond has a relatively low dissociation energy and can be cleaved upon absorption of ultraviolet (UV) light. nih.gov This photolysis process results in the homolytic cleavage of the S-S bond, generating two thiyl radicals (RS•). nih.gov This reactivity has been demonstrated in related compounds like 2,2′-dithiobis(benzothiazole), where UV photolysis leads to the rapid formation of benzothiazole-2-thiyl radicals. ontosight.ai

The general mechanism for the photolysis of an aromatic disulfide can be represented as: Ar-S-S-Ar + hν (UV light) → 2 Ar-S•

These generated thiyl radicals are highly reactive species that can engage in various subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated bonds. nih.gov Therefore, Benzamide, 2,2'-dithiobis- is expected to be unstable under prolonged exposure to UV radiation, leading to its degradation through radical pathways. This photochemical reactivity is a critical consideration for the handling and storage of this compound.

Thermal Stability

The thermal stability of Benzamide, 2,2'-dithiobis- and its derivatives can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). figshare.com TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting points (Tm) and glass transitions (Tg). figshare.com

Compound NameMelting Point (°C)
2,2'-Dithiobisbenzanilide143-146
2,2'-dithiobis[N-methyl-benzamide]216.5

Data sourced from publicly available chemical databases. chemicalbook.comuni.lu

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Benzamide, 2,2 Dithiobis

Synthesis and Characterization of N-Substituted Benzamide (B126), 2,2'-dithiobis- Analogues

The synthesis of N-substituted Benzamide, 2,2'-dithiobis- analogues typically involves the reaction of a corresponding N-substituted benzamide with a disulfide compound. smolecule.com Another common method is the oxidative coupling of N-substituted benzamide thiol precursors using agents like iodine or hydrogen peroxide. smolecule.com Characterization of these synthesized compounds is routinely performed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their molecular structure and purity. ontosight.ai

Alkyl Chain Substitutions (e.g., N-methyl, N-butyl, N-hexyloxy, N-heptyloxy, N-hydroxyethyl, N-hydroxy-phenylethyl)

A significant area of investigation has been the introduction of various alkyl chains at the amide nitrogen positions. These substitutions influence the lipophilicity, solubility, and ultimately the biological efficacy of the resulting molecules.

N-methyl and N-butyl Analogues: The synthesis of compounds like 2,2'-dithiobis(N-methylbenzamide) and 2,2'-dithiobis(N-butylbenzamide) has been well-documented. science.govsigmaaldrich.com The N-butyl groups, for instance, are known to be critical in influencing the solubility and crystallinity of the derivatives. smolecule.com The synthesis of 2,2'-dithiobis(N-butylbenzamide) often involves the reaction of N-butylbenzamide with a disulfide-forming reagent. smolecule.com

Long-Chain Alkyl and Functionalized Alkyl Substitutions: Researchers have synthesized a series of analogues with longer and more complex alkyl chains to probe structure-activity relationships. For example, derivatives with (acyloxy)alkyl ester side chains have been prepared, where the length of the alkyl carbon chain was found to be a crucial determinant of antibacterial activity. nih.gov One of the most potent compounds identified in a study against Mycobacterium species was 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide]. nih.govebi.ac.uk The presence of a long decyl chain in compounds like 2,2'-dithiobis(N-decylbenzamide) enhances hydrophobic interactions, which can potentially increase biological activity. smolecule.com The synthesis of such long-chain derivatives typically involves an amidation reaction between a dithiobis intermediate and the corresponding amine, such as decylamine. smolecule.com

Below is a table summarizing some of the synthesized N-alkyl substituted Benzamide, 2,2'-dithiobis- analogues and their reported findings.

Substituent Compound Name Key Research Finding Citations
MethylBenzamide, 2,2'-dithiobis[N-methyl-Structure consists of two N-methylbenzamide units linked by a disulfide bond.
Butyl2,2'-Dithiobis(N-butylbenzamide)Reported to be useful as an antiseptic for cosmetics. science.gov
3-(Decanoyloxy)propyl2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide]Demonstrated potent antibacterial activity against Mycobacterium species. nih.gov
Decyl2,2'-Dithiobis(N-decylbenzamide)The long alkyl chain enhances hydrophobic interactions. smolecule.com

Aromatic and Heteroaromatic Substitutions

In addition to alkyl chains, various aromatic and heteroaromatic moieties have been introduced as N-substituents to explore their impact on the compound's properties.

The synthesis of derivatives like 2,2'-dithiobis(N-(4-chloronaphth-1-yl)benzamide) involves attaching a substituted naphthyl group to the benzamide nitrogen. ontosight.ai This complex structure, featuring a dithio moiety linking two benzamide groups each substituted with a 4-chloronaphth-1-yl group, is synthesized through the formation of the benzamide moieties and their subsequent coupling via a disulfide bond. ontosight.ai

Furthermore, 2,2'-dithiobisbenzamides derived from α-, β-, and γ-amino acids have been synthesized and shown to possess anti-HIV activities. nih.gov The synthesis of these derivatives allows for the introduction of diverse side chains, including those with protected acid functions and polar groups, which have exhibited significant antiviral activity. nih.gov

Impact of Substituent Effects on Chemical Reactivity of Benzamide, 2,2'-dithiobis- Derivatives

The chemical reactivity of Benzamide, 2,2'-dithiobis- derivatives is significantly influenced by the nature and position of substituents on both the N-amide group and the aromatic ring.

The primary site of chemical reactivity in these molecules is the disulfide bond, which can undergo reduction to form the corresponding thiols. smolecule.com This redox activity is central to their biological mechanism of action. The substituents can modulate the ease of this reduction. For instance, electron-withdrawing groups on the aromatic ring can make the disulfide bond more susceptible to nucleophilic attack.

Substituents also exert steric effects. Bulky groups near the disulfide linkage can hinder its interaction with biological targets or other molecules. For example, in 2,2'-dithiobis[N-methyl-], the ortho-substituted benzamide groups create steric constraints that restrict free rotation around the disulfide bond.

The reactivity of the amide group itself can also be affected. The amide bonds can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule. smolecule.com The electronic nature of the N-substituent can influence the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.

Studies on related benzotriazole (B28993) derivatives have shown that electron-releasing substituents on an arylamine ring favor the formation of N,N-bis(benzotriazolylmethylated) products, while electron-withdrawing groups increase the resistance of these products to hydrolysis. scilit.com These findings suggest that similar electronic effects could influence the stability and reactivity of N-substituted Benzamide, 2,2'-dithiobis- derivatives.

Correlation of Structural Modifications with Mechanistic Biological Activities of Benzamide, 2,2'-dithiobis-

A key driver for synthesizing derivatives of Benzamide, 2,2'-dithiobis- is to establish a clear structure-activity relationship (SAR), linking specific structural features to their biological effects.

A significant body of research has focused on the antibacterial properties of these compounds, particularly against Mycobacterium species. nih.gov A clear SAR has been identified in a series of (acyloxy)alkyl ester derivatives, where the antibacterial activity is dependent on the length of the alkyl carbon chain. nih.gov The most potent compound in one study, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], demonstrated activity superior or equivalent to established antitubercular agents. nih.govebi.ac.uk This suggests that the lipophilicity conferred by the long alkyl chain is crucial for its antimycobacterial action.

In the context of anti-HIV activity, 2,2'-dithiobisbenzamides have been shown to inhibit HIV replication by ejecting zinc from the NCp7 zinc fingers. nih.gov SAR studies revealed that derivatives of β- and γ-amino acids possessed better antiviral and therapeutic efficacies than their α-amino acid counterparts. nih.gov Interestingly, derivatives from α-amino acids with protected acid functions and polar side chains also showed very good antiviral activity. nih.gov

The following table highlights some key SAR findings for Benzamide, 2,2'-dithiobis- derivatives:

Structural Modification Biological Activity Key SAR Finding Citations
Increasing alkyl chain length in (acyloxy)alkyl estersAntibacterial (Mycobacterium spp.)Increased alkyl chain length correlates with higher activity. nih.gov
Amino acid-derived substitutions (β- and γ- vs. α-)Anti-HIVβ- and γ-amino acid derivatives show better efficacy than α-amino acid derivatives. nih.gov
Protected acid and polar side chains on α-amino acid derivativesAnti-HIVExhibit very good antiviral activity. nih.gov

Conformational Analysis of Benzamide, 2,2'-dithiobis- Derivatives and their Flexibility

The three-dimensional structure and conformational flexibility of Benzamide, 2,2'-dithiobis- derivatives are critical determinants of their biological activity, as they govern how these molecules interact with their biological targets.

The N-substituents also play a crucial role in the conformational preferences of these molecules. The N-methylbenzamide moieties in 2,2'-dithiobis[N-methyl-] exhibit specific conformations. The presence of ortho-substituted benzamide groups introduces steric constraints that limit the free rotation around the disulfide bond, leading to preferred conformational states.

In the solid state, the crystal packing of these derivatives is influenced by intermolecular forces such as hydrogen bonding between amide groups and aromatic stacking interactions between the benzene (B151609) rings. In some benzamide derivatives, the molecules are linked into chains by hydrogen bonds between the N-H donor and the carbonyl oxygen acceptor of the amide group. science.gov The nature of the substituents can significantly alter these intermolecular interactions and, consequently, the crystal structure. science.gov

Computational analyses are often employed to supplement experimental data, providing insights into the preferred conformations and flexibility of these molecules in different environments.

Academic Applications and Research Directions for Benzamide, 2,2 Dithiobis

Advanced Materials Science Research

The exploration of Benzamide (B126), 2,2'-dithiobis- and its derivatives in materials science is a burgeoning area of research. The compound's ability to engage in dynamic chemical processes makes it a valuable building block for the creation of novel materials with tailored properties.

Self-Assembly Phenomena and Supramolecular Architectures

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures through non-covalent interactions, are central to understanding the potential of Benzamide, 2,2'-dithiobis- in this domain. supramolecularevans.com The self-assembly of molecules is a powerful strategy for the bottom-up fabrication of complex and functional nanoscale architectures. supramolecularevans.com The structure of Benzamide, 2,2'-dithiobis- is conducive to forming such assemblies. The benzamide groups can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. supramolecularevans.com These non-covalent forces can direct the molecules to arrange themselves into ordered patterns, such as one-dimensional stacks or more complex three-dimensional networks. nih.gov

Research on analogous benzamide-containing molecules has demonstrated their capacity to self-assemble into intricate supramolecular structures like bilayered pyramidal columns. researchgate.net This behavior is often dictated by the interplay of various intermolecular forces, and the resulting architecture can be influenced by factors such as solvent and temperature. nih.gov The disulfide bond in Benzamide, 2,2'-dithiobis- adds another layer of control, as it can be reversibly cleaved and reformed, allowing for the dynamic assembly and disassembly of supramolecular structures in response to redox stimuli.

Polymer Chemistry: Incorporation of Benzamide, 2,2'-dithiobis- into Polymeric Materials

In the realm of polymer chemistry, the disulfide bond of Benzamide, 2,2'-dithiobis- serves as a key functional group for its incorporation into polymeric materials. smolecule.com Disulfide bonds can act as cross-linking agents, which are crucial for the formation of durable polymer networks and composites. smolecule.com The ability of the disulfide linkage to undergo reversible thiol-disulfide interchange reactions facilitates applications in polymer crosslinking. smolecule.com This dynamic nature allows for the development of self-healing or reprocessable polymer networks. acs.org

The incorporation of Benzamide, 2,2'-dithiobis- or its derivatives can enhance the mechanical, thermal, or electrical properties of the resulting polymers. ontosight.ai For instance, the introduction of such molecules can increase the toughness of materials through the formation of hydrogen bonds via the amide groups. acs.org

Development of Redox-Responsive Materials Utilizing Benzamide, 2,2'-dithiobis-

Redox-responsive materials are a class of "smart" materials that can change their properties in response to a change in the redox environment. rsc.org The disulfide bond in Benzamide, 2,2'-dithiobis- is inherently redox-active, making it an ideal component for the design of such materials. ontosight.ai This disulfide linkage can be cleaved into two thiol groups under reducing conditions and can be reformed under oxidizing conditions. ontosight.ai

This reversible transformation is the basis for a variety of applications. For example, materials incorporating Benzamide, 2,2'-dithiobis- could be designed to degrade or change their structure in the highly reducing environment found inside cells, which has potential applications in drug delivery systems. ontosight.ainih.gov The disulfide bond's responsiveness has been explored in the development of materials for controlled release systems and biomedical devices. ontosight.aiontosight.ai

Applications in Coating Compositions and Film Formation Research

The properties of Benzamide, 2,2'-dithiobis- and its derivatives suggest their potential utility in the formulation of advanced coating compositions and in the study of film formation. Derivatives such as 2,2'-dithiobis(N-butyl-benzamide) have been noted for their use as antiseptics in cosmetics, implying an application in surface coatings. science.govscience.gov The ability of these compounds to form ordered structures through self-assembly can be leveraged to create well-organized and potentially functional thin films.

Aqueous coating compositions often utilize polymer dispersions to form a protective or decorative film. epo.org The incorporation of Benzamide, 2,2'-dithiobis- could introduce redox-responsive characteristics to these films, allowing for coatings that can change their properties, such as permeability or color, in response to environmental cues.

Biochemical and Mechanistic Biology Research

The interaction of Benzamide, 2,2'-dithiobis- with biological systems, particularly its ability to modulate enzyme activity, is a significant area of research.

Enzyme Modulation and Inhibition Mechanisms by Benzamide, 2,2'-dithiobis-

Benzamide, 2,2'-dithiobis- and its derivatives have been shown to exhibit significant biological activity, including the ability to modulate and inhibit enzymes. smolecule.comsmolecule.com The mechanism of action is often attributed to the reactivity of the disulfide bond. This disulfide can undergo thiol-disulfide exchange with cysteine residues in proteins, a process that can alter the enzyme's conformation and, consequently, its activity. nih.gov

A notable example of its enzyme-inhibiting activity is its effect on the HIV-1 nucleocapsid protein (NCp7). smolecule.comnih.gov This protein contains zinc finger domains that are crucial for the viral life cycle. nih.gov Benzamide, 2,2'-dithiobis- has been shown to disrupt these zinc fingers by causing the ejection of zinc ions, thereby inactivating the protein. smolecule.comnih.gov Structure-activity relationship studies have revealed that both the disulfide bond and the ortho-benzamide functional groups are essential for this antiviral activity. nih.gov

Below is a table summarizing the key research findings on the enzyme modulation by Benzamide, 2,2'-dithiobis- and related compounds.

Research FindingTarget Enzyme/ProteinMechanism of ActionReference
Antiviral Activity HIV-1 Nucleocapsid Protein (NCp7)Ejection of zinc from zinc finger domains. smolecule.comnih.gov smolecule.comnih.gov
General Enzyme Modulation Various enzymesThiol-disulfide exchange with cysteine residues. nih.gov nih.gov
Antibacterial Activity Not specifiedBelieved to interfere with bacterial cell wall synthesis and function. smolecule.com smolecule.com

Protein-Ligand Interaction Studies and Molecular Targets

The biological activity of Benzamide, 2,2'-dithiobis- and its derivatives is largely attributed to the disulfide bond and benzamide groups. These features allow the compound to engage in redox reactions and interact with proteins and enzymes, thereby modulating their activities and influencing cellular signaling pathways.

A notable area of research is the interaction of these compounds with zinc-finger proteins. For instance, 2,2'-dithiobisbenzamides have been shown to induce zinc ejection from the HIV-1 nucleocapsid protein (NCp7), a protein essential for the viral life cycle. nih.govnih.gov This process involves the formation of covalent complexes between the 2,2'-dithiobis[benzamide] monomers and the cysteine residues of the zinc-depleted NCp7, leading to a loss of the protein's structural integrity. nih.gov Studies have demonstrated that the rate of zinc ejection can differ between the zinc fingers of a protein, being faster for the C-terminal zinc finger of NCp7. nih.gov

Furthermore, research on HIV-1 integrase, another crucial viral enzyme, has revealed that 2,2'-dithiobisbenzamide-1 can covalently target the zinc-finger motif, leading to zinc ejection. nih.govscispace.comifremer.fr This action perturbs the formation of the active integrase oligomer, which is necessary for its function. nih.govscispace.comifremer.fr Interestingly, a secondary binding site in the catalytic core of the integrase has also been identified, suggesting a dual mechanism of action for this compound. scispace.comifremer.fr

The table below summarizes key findings related to the interaction of Benzamide, 2,2'-dithiobis- derivatives with specific protein targets.

DerivativeProtein TargetKey Findings
2,2'-dithiobisbenzamide-1HIV-1 IntegraseInduces zinc ejection by targeting the zinc-finger motif, impairing the 3'-processing reaction. nih.govscispace.comifremer.fr
2,2'-dithiobis[benzamides]HIV Nucleocapsid Protein (NCp7)Ejects zinc from the zinc fingers, forming covalent complexes with cysteine residues and disrupting protein structure. nih.gov
Benzamide derivativesMycobacterium speciesExhibit antibacterial activity, with some derivatives showing potency comparable or superior to existing antibiotics like streptomycin. nih.gov

Nucleic Acid (DNA/RNA) Binding Mechanisms

The interaction of Benzamide, 2,2'-dithiobis- with nucleic acids is another active area of investigation. Research suggests that this compound can potentially bind to both DNA and RNA, which could lead to an impact on gene expression. smolecule.com

Furthermore, research on ruthenium(II) complexes with benzamide Schiff bases has demonstrated that these complexes can act as avid binders of calf thymus DNA. researchgate.net Gel electrophoresis studies with plasmid DNA have also revealed that these complexes can effectively cleave DNA under physiological conditions. researchgate.net

Investigation of Cellular Pathway Modulation by Benzamide, 2,2'-dithiobis- (e.g., membrane disruption)

The disulfide bond and benzamide moieties of Benzamide, 2,2'-dithiobis- are key to its ability to modulate cellular pathways. One of the proposed mechanisms of its antimicrobial action is the disruption of the bacterial cell membrane. biosynth.comherts.ac.uk This interaction can interfere with cellular processes and ultimately lead to cell death. The N-decyl derivative, for example, is thought to have enhanced membrane permeability due to its long alkyl chain, potentially increasing its bioavailability and efficacy. smolecule.com

The ability of these compounds to participate in redox reactions is also critical to their biological activity. This can influence various biochemical pathways within cells. For instance, the antioxidant properties of some derivatives are attributed to the disulfide bond's ability to participate in redox reactions, which could protect cells from oxidative stress. ontosight.aismolecule.com

Use as Biochemical Probes in Research

Due to its specific interactions with biological targets, Benzamide, 2,2'-dithiobis- and its derivatives serve as valuable biochemical probes in research. smolecule.com They are utilized in studies to explore the mechanisms of bacterial resistance and drug action. smolecule.com The ability of these compounds to target and modulate the function of specific proteins, such as HIV-1 integrase and nucleocapsid protein, makes them powerful tools for dissecting the roles of these proteins in viral replication. nih.govnih.govscispace.comifremer.fr Their use in studying protein-DNA interactions and the influence of cofactors provides a deeper understanding of these fundamental biological processes. nih.govscispace.comifremer.fr

Catalysis Research

The chemical properties of Benzamide, 2,2'-dithiobis- and its derivatives also make them promising candidates for applications in catalysis.

Role as Ligands in Transition Metal-Catalyzed Reactions

The amide groups within Benzamide, 2,2'-dithiobis- can act as coordination sites for metal ions. smolecule.com Research has shown that metal complexes of 2,2'-dithiobisbenzamide (DTBA) can be synthesized, with infrared spectroscopy data suggesting that coordination occurs through the nitrogen atom of the amide group. researchgate.netresearchgate.net These metal complexes have demonstrated enhanced catalytic activity compared to the free ligand. researchgate.netresearchgate.net For example, ruthenium complexes of DTBA have been found to be effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.netresearchgate.net Similarly, ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides] have been shown to catalyze the oxidation of both benzyl alcohol and cyclohexanol. researchgate.net The design of sophisticated ligands that can bind to a metal and create a specific binding pocket is a key area of focus in homogeneous transition metal catalysis. rsc.org

Organic Reaction Catalysis with Benzamide, 2,2'-dithiobis- Derivatives

While the primary focus has been on their role as ligands in metal-catalyzed reactions, the inherent reactivity of Benzamide, 2,2'-dithiobis- derivatives suggests potential for their use in organic reaction catalysis. The disulfide bond itself can participate in redox reactions, and the amide functionalities can be involved in various chemical transformations. smolecule.com For instance, the disulfide bond can be reduced to form thiols, and the benzamide groups can undergo substitution reactions. These reactive properties could be harnessed for the development of novel organocatalysts.

Mechanistic Medicinal Chemistry Research (Excluding Clinical Outcomes)

The unique structural characteristics of Benzamide, 2,2'-dithiobis-, particularly its disulfide bridge and benzamide groups, have made it a focal point of mechanistic medicinal chemistry research. These features allow the compound to engage in redox reactions and interact with various biological molecules, leading to a range of antimicrobial and antiviral activities.

Antimycobacterial Activity Mechanisms (e.g., Mycobacterium tuberculosis)

Research has demonstrated that Benzamide, 2,2'-dithiobis- and its derivatives are effective against Mycobacterium tuberculosis, including strains resistant to conventional antibiotics like streptomycin, kanamycin, and isonicotinic acid hydrazide. nih.gov The proposed mechanism of action involves the disruption of the bacterial cell wall synthesis and function. smolecule.com Some studies suggest that the compound targets respiration in M. tuberculosis, particularly under non-replicating conditions. nih.gov This is supported by findings that exposure to related benzene (B151609) amide ether scaffolds leads to a depletion of ATP levels and an increase in the oxygen consumption rate in non-replicating bacteria. nih.gov The disulfide bond is crucial for its biological activity, enabling it to participate in redox reactions that can interfere with essential cellular processes in the bacteria.

Derivatives of 2,2'-dithiobis(benzamide) have been synthesized and tested, revealing structure-activity relationships. For instance, (acyloxy)alkyl ester derivatives show varied activity depending on the length of the alkyl carbon chain. nih.gov One of the most potent compounds, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], exhibited minimum inhibitory concentrations (MICs) superior or equivalent to streptomycin, kanamycin, and ethambutol, without showing cross-resistance. nih.gov Some derivatives have shown MIC values of less than 1 µg/mL against drug-resistant Mycobacterium strains, outperforming standard antibiotics. smolecule.com

Table 1: Investigated Activity of Benzamide, 2,2'-dithiobis- Derivatives against Mycobacterium Species

Compound/DerivativeTarget OrganismKey Mechanistic Finding/ActivityReference
Benzamide, 2,2'-dithiobis-Mycobacterium tuberculosisBelieved to interfere with bacterial cell wall synthesis and function. smolecule.com
Benzene Amide Ether ScaffoldIntracellular Mycobacterium tuberculosisExhibits bactericidal activity against non-replicating bacteria by targeting respiration. nih.gov
2,2'-dithiobis(benzamide) AnaloguesMycobacterium tuberculosis H37Rv (including resistant strains)Activity is dependent on the structure, particularly the length of the alkyl carbon chain in ester derivatives. nih.gov
2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide]Mycobacterium tuberculosisShows MIC superior or equivalent to streptomycin, kanamycin, and ethambutol. nih.gov

Antifungal Activity Mechanisms

The antifungal properties of Benzamide, 2,2'-dithiobis- have been noted, although the exact mechanisms are still under investigation. It is hypothesized that the mechanisms are similar to those observed in its antibacterial activity, likely involving the disruption of the fungal cell membrane and interference with cellular processes through redox reactions mediated by the disulfide bond. Research into related benzamidine (B55565) derivatives has shown that while some exhibit weak in vitro antifungal activity, they can have excellent in vivo efficacy against fungi like Colletotrichum lagenarium and Botrytis cinerea. nih.gov For example, one derivative demonstrated 90% efficacy against C. lagenarium, surpassing the commercial fungicide carbendazim. nih.gov The mechanism of action for some monoterpenes, another class of antifungal agents, has been linked to the destabilization of the cell membrane through affinity for ergosterol, a key component of fungal cell membranes. scielo.br This provides a potential avenue for investigating a similar mechanism for benzamide compounds.

Elucidation of Mechanisms of Action against Bacterial Strains (e.g., Micrococcus luteus)

Benzamide, 2,2'-dithiobis[n-methyl-] has demonstrated significant antimicrobial activity against various bacterial strains, including Micrococcus luteus. The mechanism is thought to involve the disruption of the bacterial cell membrane and interference with cellular processes, ultimately leading to cell death. The disulfide bond and benzamide groups are central to this activity, allowing the compound to engage in redox reactions that can modulate enzyme activities and influence cellular signaling pathways. While M. luteus is generally considered to have low virulence, it can be an uncommon cause of bloodstream infections. nih.gov Studies on other bacteria have shown that resistance can arise through various mechanisms, including drug degradation, target site modification, and reduced intracellular concentration via efflux pumps. semanticscholar.org

Molecular Docking Studies for Bacterial Resistance Mechanisms

Molecular docking studies have been employed to understand how benzamide derivatives bind to key protein targets involved in bacterial resistance. These computational studies help in visualizing the interaction between the compound and bacterial enzymes, providing insights into the mechanism of action and potential pathways for developing resistance. researchgate.net

For example, docking studies with derivatives of benzamide against DNA gyrase, a crucial bacterial enzyme, have shown good binding scores, suggesting this as a potential target. researchgate.net The interactions observed in these studies often involve hydrogen bonding and pi-pi stacking between the compound and amino acid residues in the active site of the enzyme. researchgate.net Such studies are instrumental in the rational design of new antibiotics based on the benzamide scaffold to overcome existing resistance mechanisms. mdpi.com The development of drug resistance is a major public health concern, with mechanisms including drug degradation, mutation of the target site, and decreased intracellular drug concentration. semanticscholar.org

Methodological Advancements in Benzamide, 2,2 Dithiobis Research

Development of In Vitro Assays for Mechanistic Investigations

The elucidation of the precise mechanisms by which Benzamide (B126), 2,2'-dithiobis- and its analogs exert their biological effects has been greatly aided by the development of specialized in vitro assays. A primary target for a class of these compounds is the HIV nucleocapsid protein (NCp7), which contains critical zinc finger domains. nih.gov Methodological advancements have focused on assays that can directly probe the interaction with and disruption of these zinc-coordinating motifs.

A key mechanistic assay involves monitoring the ejection of zinc from NCp7 zinc fingers. This is often accomplished using zinc-specific fluorescent probes, such as N-(6-methoxy-8-quinoyl)-p-toluenesulfonamide (TSQ). In this assay, the fluorescence of TSQ increases upon chelation with zinc, providing a direct measure of the metal ion being displaced from the protein by the dithiobisbenzamide compound. researchgate.net Studies have demonstrated that active anti-HIV disulfide benzamides effectively eject zinc from NCp7 in vitro, a property not shared by structurally similar but inactive analogs. researchgate.net

Another critical in vitro method is the gel-shift assay, which assesses the ability of NCp7 to bind to its target nucleic acid, the HIV psi RNA. The zinc fingers are essential for this binding activity. Assays have shown that antiviral dithiobisbenzamides inhibit this zinc-dependent protein-RNA interaction, and this inhibition correlates well with the zinc ejection data. researchgate.net These results provide strong evidence that the mechanism of action involves the disruption of the zinc finger structure, leading to a loss of function. researchgate.net

The table below summarizes key in vitro assays used in the mechanistic investigation of Benzamide, 2,2'-dithiobis- derivatives.

Assay TypePrincipleInformation GainedKey Target
Zinc Ejection Assay Utilizes a zinc-specific fluorescent probe (e.g., TSQ) that fluoresces upon binding to free zinc.Quantifies the displacement of zinc ions from the target protein's zinc finger domains.HIV Nucleocapsid Protein (NCp7)
Gel-Shift Assay (EMSA) Measures the mobility of a protein-nucleic acid complex through a gel matrix. A shift in mobility indicates binding.Determines the inhibitory effect of the compound on the target protein's ability to bind its specific RNA sequence.HIV Nucleocapsid Protein (NCp7) and psi RNA
Enzyme Induction Assays Measures the induction of specific enzymes (e.g., aryl hydrocarbon hydroxylase) in cell cultures.Correlates in vitro biological activity with in vivo toxicity and effects, providing a basis for risk assessment. researchgate.netRat Hepatoma H-4-II E cells

Advanced Purification and Isolation Techniques for Complex Benzamide, 2,2'-dithiobis- Derivatives

The synthesis of complex derivatives of Benzamide, 2,2'-dithiobis- often results in mixtures containing starting materials, byproducts, and the desired product, necessitating advanced purification and isolation techniques. The inherent reactivity of the disulfide bond can also lead to the formation of related impurities, such as the corresponding benzisothiazolones, through cyclization. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of these compounds. Reversed-phase HPLC, in particular, has been successfully employed to separate the parent disulfide compound from its degradation products and other impurities. nih.gov For obtaining highly pure materials, especially when dealing with stereoisomers or closely related analogs, preparative HPLC is the method of choice. nih.gov

For particularly complex mixtures or when dealing with derivatives that are prone to disulfide shuffling (the exchange of disulfide bonds), more sophisticated methods are required. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive detection and structural information provided by mass spectrometry. This technique is invaluable for identifying disulfide-linked peptides and can be adapted for small molecules. nih.gov Methodologies involving partial reduction of disulfide bonds followed by alkylation and subsequent LC-MS/MS analysis allow for the precise mapping of disulfide connectivity in complex molecules. nih.gov

Furthermore, advancements in chromatography are not limited to the analytical scale. The development of robust preparative chromatography processes is essential for isolating substances from complex mixtures on a larger scale, which is crucial for further preclinical evaluation. axplora.com

TechniqueApplicationAdvantages
Reversed-Phase HPLC Analytical separation of parent compound from impurities and degradation products. nih.govHigh resolution, well-established, reproducible.
Preparative HPLC Isolation and purification of pure diastereomers and complex derivatives on a larger scale. nih.govProvides high-purity compounds for further studies.
LC-MS/MS with Partial Reduction Characterization of complex disulfide patterns and identification of disulfide shuffling. nih.govHigh sensitivity and specificity; provides detailed structural information.
On-Column Refolding/Purification Simultaneous purification and refolding of disulfide-containing proteins or peptides using specific redox couples (e.g., MESNA/diMESNA). nih.govEfficient, combines multiple steps, can improve yield of correctly folded products.

High-Throughput Screening Methodologies for Structure-Function Relationship Studies

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of Benzamide, 2,2'-dithiobis- derivatives. High-throughput screening (HTS) methodologies have become indispensable for rapidly evaluating large libraries of these compounds to identify key structural features that govern their function. youtube.com

Given that a primary mechanism of action for some dithiobisbenzamides is the disruption of zinc finger proteins, HTS assays are often designed to detect this specific activity. nih.gov Cell-based screens have been developed to identify new agents that target zinc homeostasis. nih.gov For example, a genetically modified strain of Saccharomyces cerevisiae was created to report intracellular zinc deficiency by expressing Green Fluorescent Protein (GFP). This system allows for the rapid screening of small-molecule libraries for compounds that induce a fluorescent signal, indicating interference with zinc-related pathways. nih.gov

Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and adaptability to automated platforms. nih.govFluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in a high-throughput format. In a competitive binding assay, a fluorescently labeled ligand (tracer) binds to the target protein, resulting in a high FP value. When a test compound from a library displaces the tracer, the FP value decreases, signaling a binding event. researchgate.net This method can be used to screen for compounds that bind to specific protein targets of dithiobisbenzamides.

Another relevant HTS method is the Thermal Shift Assay (TSA) , which measures the thermal stability of a target protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature. This change can be monitored using a fluorescent dye that binds to unfolded proteins, making it a rapid and efficient method for screening compound libraries for binders. nih.gov These HTS approaches accelerate the SAR exploration, allowing researchers to quickly identify which modifications to the Benzamide, 2,2'-dithiobis- scaffold enhance target engagement and biological activity.

Bioanalytical Methods for Studying Compound-Target Interactions

A variety of sophisticated bioanalytical methods are employed to characterize the direct interaction between Benzamide, 2,2'-dithiobis- derivatives and their biological targets at a molecular level. These techniques provide crucial data on binding affinity, kinetics, and the specific nature of the interaction.

Mass Spectrometry (MS) plays a pivotal role in these studies. Electrospray ionization mass spectrometry (ESI-MS) has been used directly to study the zinc-ejection activity of dithiobisbenzamide derivatives from the NCp7 protein. researchgate.net Native mass spectrometry can be used to probe protein-small molecule interactions, providing information on binding stoichiometry with high speed and sensitivity. acs.org Furthermore, advanced MS techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for disulfide bond analysis, allowing researchers to confirm the integrity of the disulfide linkage in the parent compound and to study its reaction with cysteine residues in target proteins. rapidnovor.com

Fluorescence-based techniques offer high sensitivity for studying binding events. As mentioned, fluorescence polarization (FP) assays are widely used to measure equilibrium binding and can be deployed in a high-throughput format to quantify the ability of compounds to compete with a known, labeled ligand. researchgate.net

The table below outlines the primary bioanalytical methods used to study these interactions.

MethodPrincipleKey Outputs
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms compound identity, analyzes disulfide integrity, studies zinc ejection, determines binding stoichiometry. researchgate.netacs.org
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.Binding affinity (K_D), competitive binding analysis. researchgate.net
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface upon molecular binding.Real-time binding kinetics (k_on, k_off), binding affinity (K_D), specificity. springernature.com
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a ligand to a protein.Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Peptide Modification and Labeling Techniques (Relevant for Benzamide, 2,2'-dithiobis- with peptide motifs)

For derivatives of Benzamide, 2,2'-dithiobis- that incorporate peptide motifs, a wide array of modification and labeling techniques can be applied to enhance their properties or to facilitate their study. These modifications can improve stability, alter cell permeability, or attach probes for detection and imaging. springernature.com

N-terminal and C-terminal Modifications: The termini of the peptide portion are common sites for modification. Acetylation of the N-terminus or amidation of the C-terminus can neutralize charges and increase the peptide's stability by making it more resistant to degradation by exopeptidases. eurekaselect.com These modifications can also mimic the structure of native proteins.

Fluorescent Labeling: Attaching a fluorescent dye is a common strategy for tracking the peptide conjugate in biological systems. Dyes such as fluorescein, coumarin (B35378) derivatives, or rhodamine can be covalently attached to the peptide, typically at the N-terminus or on the side chain of an amino acid like lysine. acs.orgnih.gov These labeled peptides are invaluable for fluorescence microscopy, flow cytometry, and various fluorescence-based binding assays. nih.gov

Biotinylation: The conjugation of biotin (B1667282) to the peptide is a widely used technique for detection and purification. Biotin binds with extremely high affinity to avidin (B1170675) or streptavidin, which can be conjugated to reporter enzymes or immobilized on surfaces for affinity-based pulldown assays. springernature.com

Linkers and Spacers: When conjugating the Benzamide, 2,2'-dithiobis- moiety to a peptide or attaching another label, linkers or spacers are often incorporated. These can include simple alkyl chains or polyethylene (B3416737) glycol (PEG) units. Spacers help to reduce steric hindrance between the active compound and the peptide, ensuring that both can adopt their required conformations for biological activity. eurekaselect.com

The synthesis of these complex peptide-drug conjugates often leverages solid-phase peptide synthesis (SPPS), which allows for the site-specific incorporation of modified or unnatural amino acids that can serve as handles for subsequent conjugation reactions. researchgate.net

Future Directions and Emerging Research Avenues for Benzamide, 2,2 Dithiobis

Exploration of Novel Synthetic Routes and Derivatization Strategies

The classical synthesis of Benzamide (B126), 2,2'-dithiobis- and its derivatives typically involves the reaction of 2,2'-dithiosalicylic acid with an appropriate amine. A common approach is the conversion of the diacid to its more reactive bis-acid chloride, followed by amidation. While effective, this method can sometimes be harsh and may not be suitable for sensitive substrates.

Future research is poised to explore more sophisticated and milder synthetic strategies. This includes the investigation of catalytic methods for the direct amidation of 2,2'-dithiosalicylic acid, potentially avoiding the need for the acid chloride intermediate. Furthermore, the development of solid-phase synthesis techniques could facilitate the rapid generation of diverse libraries of Benzamide, 2,2'-dithiobis- derivatives for high-throughput screening.

Derivatization strategies will continue to be a cornerstone of research in this area. To date, derivatization has primarily focused on modifying the amide nitrogen with various substituents to enhance biological activity, particularly against HIV and Mycobacterium species. Future efforts will likely expand to include modifications of the aromatic ring to fine-tune electronic and steric properties. The introduction of fluorinated substituents, for example, could modulate the compound's metabolic stability and binding affinity.

StrategyDescriptionPotential Advantages
Catalytic Amidation Direct coupling of 2,2'-dithiosalicylic acid with amines using a catalyst.Milder reaction conditions, broader substrate scope.
Solid-Phase Synthesis Synthesis of derivatives on a solid support.Facilitates purification and library synthesis.
Aromatic Ring Modification Introduction of substituents onto the benzene (B151609) rings.Fine-tuning of electronic and steric properties, improved metabolic stability.
Asymmetric Synthesis Enantioselective synthesis of chiral derivatives.Exploration of stereospecific biological interactions.

Integration of Advanced Spectroscopic and Computational Techniques

While standard spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry are routinely used for the characterization of Benzamide, 2,2'-dithiobis- and its derivatives, the application of more advanced techniques remains an area ripe for exploration.

Advanced Spectroscopic Methods: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide unambiguous assignment of proton and carbon signals, which is crucial for the structural elucidation of complex derivatives wikipedia.orgharvard.eduslideshare.netoregonstate.edunih.gov. Solid-state NMR could offer insights into the conformational properties and intermolecular interactions of the compound in the solid state, which is particularly relevant for understanding its crystal packing and potential polymorphic forms.

Computational Approaches: Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of Benzamide, 2,2'-dithiobis- and its analogs. Such studies can aid in the interpretation of experimental spectra and provide a deeper understanding of the structure-activity relationships. Molecular dynamics (MD) simulations can be utilized to study the conformational flexibility of the molecule and its interactions with biological targets, such as the HIV nucleocapsid protein, providing dynamic insights that are not accessible through static experimental methods.

TechniqueApplicationPotential Insights
2D NMR (COSY, HSQC, HMBC) Detailed structural elucidation of complex derivatives.Unambiguous assignment of NMR signals, confirmation of connectivity.
Solid-State NMR Analysis of the compound in the solid state.Information on crystal packing, polymorphism, and solid-state conformation.
Density Functional Theory (DFT) Prediction of molecular properties.Optimized geometry, electronic structure, simulated spectra.
Molecular Dynamics (MD) Simulations Study of dynamic behavior and interactions.Conformational flexibility, binding modes with biological targets.

Development of Multi-Functional Materials Based on Benzamide, 2,2'-dithiobis-

The inherent structural features of Benzamide, 2,2'-dithiobis-, including its aromatic rings, amide functionalities capable of hydrogen bonding, and the redox-active disulfide bond, make it an intriguing building block for the development of multi-functional materials.

Supramolecular Assemblies: The ability of the amide groups to form strong and directional hydrogen bonds could be exploited to create well-defined supramolecular structures, such as gels, liquid crystals, or nanofibers nih.govnih.govresearchgate.netrsc.org. The disulfide bond could act as a reversible covalent linkage, allowing for the dynamic self-assembly and disassembly of these materials in response to redox stimuli.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The benzamide moiety can also act as a ligand for metal ions. By designing appropriate derivatives with additional coordination sites, it may be possible to construct novel coordination polymers or MOFs rsc.orgrsc.orgresearchgate.net. These materials could exhibit interesting properties such as porosity, catalysis, or luminescence, with the disulfide bond providing a potential site for post-synthetic modification or redox-triggered release of guest molecules.

Deeper Elucidation of Biochemical and Cellular Mechanisms

The primary recognized mechanism of action for the anti-HIV activity of Benzamide, 2,2'-dithiobis- and its derivatives is the ejection of zinc from the zinc finger domains of the HIV nucleocapsid protein (NCp7). This interaction disrupts the function of NCp7, which is crucial for viral replication.

Future research should aim to provide a more detailed molecular understanding of this process. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the compound in complex with NCp7 could reveal the precise binding mode and the conformational changes that lead to zinc ejection. Advanced mass spectrometry techniques could be used to characterize the covalent adducts formed between the compound and the protein.

Furthermore, it is important to investigate whether this compound has other cellular targets or mechanisms of action. Global proteomic and metabolomic studies could be employed to identify other proteins and pathways that are affected by treatment with Benzamide, 2,2'-dithiobis-. Understanding the full spectrum of its biological activity is crucial for its potential therapeutic development and for identifying new applications.

Challenges and Opportunities in Benzamide, 2,2'-dithiobis- Academic Research

Despite the promising biological activity of Benzamide, 2,2'-dithiobis-, several challenges remain in its academic exploration. The synthesis of derivatives can be challenging, particularly when aiming for high diversity and complexity. The inherent reactivity of the disulfide bond can also complicate synthetic manipulations and may lead to stability issues under certain conditions.

From a biological perspective, a key challenge is to improve the therapeutic index of these compounds, minimizing off-target effects while maintaining high potency. A deeper understanding of their pharmacokinetics and metabolism is also required.

However, these challenges also present significant opportunities for academic research. The development of novel synthetic methodologies and a more profound understanding of the structure-activity relationships could lead to the discovery of new derivatives with improved properties. The exploration of this structural motif in materials science is a largely untapped area with the potential for significant innovation. Furthermore, a more comprehensive understanding of its biological mechanisms could not only advance its potential as a therapeutic agent but also provide valuable insights into fundamental biological processes. The journey of Benzamide, 2,2'-dithiobis- from a simple organic molecule to a lead compound in drug discovery and a potential building block for new materials is a testament to the power of interdisciplinary chemical research.

Q & A

Basic: What are the standard synthetic routes for preparing Benzamide, 2,2'-dithiobis-?

Methodological Answer:
The synthesis typically involves oxidative coupling of 2-mercaptobenzamide under controlled conditions. A common approach uses iodine (I₂) or hydrogen peroxide (H₂O₂) as oxidizing agents in an inert solvent (e.g., THF or DCM) to form the disulfide bond . Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Validation requires FT-IR to confirm S–S bond formation (~500 cm⁻¹) and NMR to verify aromatic proton environments .

Basic: Which analytical techniques are essential for characterizing Benzamide, 2,2'-dithiobis-?

Methodological Answer:
Key techniques include:

  • Mass Spectrometry (EI-MS): To determine molecular ion peaks (e.g., [M]⁺ at m/z 304) and fragmentation patterns .
  • Melting Point Analysis: Reported values range from 266–293°C; discrepancies may arise from polymorphic forms or impurities, necessitating slow heating rates (1–2°C/min) .
  • HPLC-PDA: For purity assessment (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis: To verify C, H, N, S content within ±0.3% of theoretical values .

Advanced: How does the disulfide bond in Benzamide, 2,2'-dithiobis- respond to varying pH and temperature?

Methodological Answer:
The S–S bond exhibits pH-dependent stability. Under acidic conditions (pH < 3), protonation of the amide group may reduce steric hindrance, accelerating hydrolysis. At alkaline pH (>10), nucleophilic attack by OH⁻ can cleave the bond. Thermal gravimetric analysis (TGA) shows decomposition onset at ~250°C, correlating with disulfide breakdown . For stability studies, incubate samples in buffered solutions (pH 3–10) at 25–60°C and monitor degradation via UV-Vis (absorbance at 260 nm) or LC-MS over 72 hours .

Advanced: What mechanistic insights explain the redox reactivity of Benzamide, 2,2'-dithiobis- in biochemical systems?

Methodological Answer:
The compound acts as a reversible redox mediator due to the disulfide/dithiol equilibrium. In reducing environments (e.g., with glutathione), the S–S bond cleaves to form 2-mercaptobenzamide, which can inhibit thiol-dependent enzymes. Electrochemical studies (cyclic voltammetry in PBS, Ag/AgCl reference) reveal a reduction potential near −0.45 V, indicating moderate reactivity. Computational modeling (DFT, B3LYP/6-31G*) further elucidates electron density distribution at the sulfur centers .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:
Discrepancies in melting points (e.g., 266–293°C) often stem from polymorphic forms or solvent-trapped crystals. To address this:

Reproduce Synthesis: Use identical reagents and conditions as cited studies.

DSC Analysis: Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorph transitions .

PXRD: Compare X-ray diffraction patterns with literature data to identify crystalline phases .

Collaborative Validation: Cross-check results with independent labs using standardized protocols .

Advanced: What role does Benzamide, 2,2'-dithiobis- play in designing functional materials?

Methodological Answer:
The compound serves as a crosslinking agent in polymer networks due to its dynamic S–S bonds, enabling self-healing materials. For example, in polyurethane matrices, it enhances mechanical resilience by reversible bond reformation post-stress. Methodology:

  • Rheology: Measure storage/loss moduli (frequency sweep, 1–100 Hz) to assess viscoelastic recovery.
  • Tensile Testing: Compare stress-strain curves before/after healing cycles .

Basic: What safety protocols are critical when handling Benzamide, 2,2'-dithiobis-?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid dermal contact (irritant Xi, R41 ).
  • Ventilation: Use fume hoods to prevent inhalation of fine particles.
  • Storage: Keep in airtight containers at 2–8°C, away from reductants (e.g., DTT) to prevent premature degradation .
  • Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.